molecular formula C15H13ClO3 B6401486 6-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95% CAS No. 1261976-30-0

6-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, 95%

Cat. No. B6401486
CAS RN: 1261976-30-0
M. Wt: 276.71 g/mol
InChI Key: IZXNFMILRIEKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(4-methoxy-2-methylphenyl)benzoic acid, or 6-CMPBA, is an organic chemical compound widely used in scientific research. It is a derivative of benzoic acid and is known for its wide range of applications, including in the synthesis of drugs and in the study of biochemical and physiological effects.

Scientific Research Applications

6-CMPBA has been used in many scientific research applications. It has been used in the synthesis of drugs, such as the anti-depressant fluoxetine and the anti-inflammatory drug celecoxib. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme cyclooxygenase. In addition, 6-CMPBA has been used in the synthesis of other organic compounds, such as phenylacetic acid.

Mechanism of Action

6-CMPBA has been found to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. 6-CMPBA works by binding to the active site of COX and preventing the enzyme from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX by 6-CMPBA has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to reduce the production of other hormones, such as thromboxanes. In addition, 6-CMPBA has been found to have antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

6-CMPBA has several advantages for use in lab experiments. It is a relatively stable compound, and is soluble in a wide range of solvents. In addition, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to its use in lab experiments. It is a relatively toxic compound, and thus should be handled with caution. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 6-CMPBA. One potential direction is to further explore its anti-cancer properties, as it has been found to have some potential in this area. Another potential direction is to explore its potential applications in the synthesis of other organic compounds. In addition, further research could be done on its mechanism of action and its biochemical and physiological effects. Finally, further research could be done to improve the synthesis methods of 6-CMPBA, in order to make them more efficient and cost-effective.

Synthesis Methods

6-CMPBA can be synthesized through two main methods. The first is a two-step method, which involves the reaction of 4-methoxy-2-methylphenol with chloroacetic acid to form the intermediate product, 4-methoxy-2-methylphenyl chloroacetate. This intermediate product is then reacted with sodium hydroxide to form 6-CMPBA. The second method is a one-step method, which involves the reaction of 4-methoxy-2-methylphenol with chloroacetic acid and sodium hydroxide in a single step. Both methods have been found to be effective for the synthesis of 6-CMPBA.

properties

IUPAC Name

2-chloro-6-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-8-10(19-2)6-7-11(9)12-4-3-5-13(16)14(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXNFMILRIEKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689980
Record name 3-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-30-0
Record name 3-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.